LogP Differentiation: 1.7‑Fold Increase in Computed Lipophilicity Versus Non‑Ethylated Analog
The target compound (XLogP3‑AA = 1.2) shows a 71% increase in computed lipophilicity compared to 2‑mercaptobenzimidazole‑5‑carboxylic acid (XLogP3‑AA = 0.7), consistent with the lipophilicity contribution of the N‑ethyl group [1]. This supports the prediction that the target compound has superior passive membrane permeability, a critical parameter in cell‑based assays.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.2 |
| Comparator Or Baseline | 2‑Mercaptobenzimidazole‑5‑carboxylic acid (CAS 58089‑25‑1): XLogP3‑AA = 0.7 |
| Quantified Difference | Δ XLogP3‑AA = +0.5 (+71% relative increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
Higher LogP predicts better passive membrane permeability, making the N‑ethyl compound more suitable for intracellular target engagement in cell‑based phenotypic screens.
- [1] PubChem computed XLogP3‑AA values: CID 2104074 (1.2) vs CID 703333 (0.7). National Center for Biotechnology Information. Accessed May 2026. View Source
